Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 198835-06-2
VCID: VC21202380
InChI: InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC1CC2=O
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 198835-06-2

Cat. No.: VC21202380

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate - 198835-06-2

Specification

CAS No. 198835-06-2
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
Standard InChI Key YGENGNQEVDONGO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC1CC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CC2=O

Introduction

Chemical Identity and Classification

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate belongs to the class of heterocyclic organic compounds containing nitrogen within a bicyclic framework. The compound is specifically classified as an azabicyclo compound due to the replacement of a carbon atom with a nitrogen atom in the bicyclic structure. The presence of the tert-butyloxycarbonyl (Boc) group at the nitrogen position serves as a protecting group—a common feature in organic synthesis to prevent unwanted reactions at the nitrogen center during multi-step synthetic procedures.

The compound features several functional groups that contribute to its chemical identity and reactivity. The ketone group (oxo) at the 5-position introduces carbonyl functionality, while the carbamate group (from the Boc protection) provides additional reactivity patterns. These structural elements make the compound particularly useful in the synthesis of more complex nitrogen-containing heterocycles and potential pharmaceutical intermediates.

In organic chemistry nomenclature, the [2.2.1] designation in the name refers to the bicyclic structure where the numbers indicate the number of atoms in each bridge connecting the two bridgehead atoms. This particular bridged structure creates a rigid three-dimensional scaffold that can serve as a conformationally constrained building block in the synthesis of bioactive compounds .

Structural Properties and Molecular Characteristics

Basic Structural Information

The molecular structure of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate consists of a bicyclo[2.2.1]heptane framework with a nitrogen atom at the 2-position and a carbonyl (oxo) group at the 5-position. The nitrogen atom is protected by a tert-butyloxycarbonyl group, which is a common protecting group strategy in organic synthesis for amine functionalities.

The following table summarizes the key structural identifiers and molecular characteristics of this compound:

ParameterValue
Chemical FormulaC11H17NO3
Molecular Weight211.26 g/mol
CAS Number198835-06-2
SMILES NotationCC(C)(C)OC(=O)N1CC2CC1CC2=O
Standard InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
InChI KeyYGENGNQEVDONGO-UHFFFAOYSA-N

The three-dimensional arrangement of atoms in this molecule creates a rigid structure with specific spatial orientation, which can be critical for its potential biological activities or for its use as a building block in synthesis .

Nomenclature and Synonyms

The compound is known by several synonyms in the chemical literature and commercial catalogs:

  • Tert-Butyl 5-Oxo-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

  • 5-Oxo-2-Azabicyclo[2.2.1]Heptane-2-Carboxylic Acid Tert-Butyl Ester

  • Tert-Butyl 5-O×O-2-Aza-Bicyclo[2.2.1]Heptane-2-Carbo×Ylate

  • 2-Azabicyclo[2.2.1]Heptane-2-Carboxylic Acid, 5-Oxo-, 1,1-Dimethylethyl Ester

  • 2-Boc-5-Oxo-2-Aza-Bicyclo[2.2.1]Heptane

These multiple naming conventions reflect the compound's appearance in different chemical databases and research contexts, indicating its presence across various chemical research domains.

Physical and Chemical Properties

Physical Characteristics

The physical properties of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are important considerations for its handling, storage, and application in synthetic processes. The following table presents the key physical parameters of this compound:

PropertyValue
Physical StateNot specified in available data
Boiling Point308°C at 760 mmHg
Density1.173 g/cm³
Flash Point140°C
LogP1.52270
Polar Surface Area (PSA)46.61000
Melting PointNot available in current data
Recommended Storage Temperature2-8°C

The relatively high boiling point of 308°C suggests strong intermolecular forces, likely due to the presence of polar functional groups including the carbonyl and carbamate moieties. The moderate LogP value of 1.52270 indicates a balanced lipophilicity profile, suggesting reasonable solubility in both organic solvents and potentially limited water solubility .

Chemical Reactivity

The chemical reactivity of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is primarily determined by its functional groups:

  • The ketone (oxo) group at the 5-position can participate in typical carbonyl reactions, including nucleophilic addition reactions, reductions, and condensation reactions.

  • The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can be selectively cleaved under acidic conditions, revealing the secondary amine functionality for further derivatization.

  • The bicyclic framework provides conformational rigidity, potentially influencing the stereoselectivity of reactions occurring at functional groups within the molecule.

These reactive sites make the compound valuable as a synthetic intermediate, particularly in the preparation of more complex nitrogen-containing heterocycles with potential applications in medicinal chemistry .

Applications in Chemical Research

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves several important functions in chemical research and synthesis:

Synthetic Building Block

The compound's primary application is as a building block in organic synthesis. Its rigid bicyclic structure with specific stereochemistry makes it valuable for constructing more complex molecules with defined three-dimensional architectures. The presence of the Boc protecting group allows for selective manipulation of other functional groups before revealing the amine functionality when needed.

Heterocyclic Chemistry

As a heterocyclic compound containing both nitrogen and oxygen functionalities, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate contributes to the broader field of heterocyclic chemistry research. The study of its properties and reactivity patterns adds to the understanding of bicyclic nitrogen-containing heterocycles, which are important structural motifs in natural products and pharmaceutical agents .

Safety ParameterClassification/Information
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305+P351+P338
Hazard CodeXi (Irritant)
GHS PictogramIrritant/Health Hazard
Recommended Storage2-8°C
Flash Point140°C
Transport InformationNot specified in available data

The hazard statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do before continuing to rinse (P305+P351+P338) .

For safe handling, the following practices are recommended:

  • Use appropriate personal protective equipment including gloves, eye protection, and laboratory coat

  • Work in a well-ventilated area or under a fume hood

  • Avoid contact with skin, eyes, and respiratory system

  • Store in a cool place (2-8°C) in a tightly closed container

  • Keep away from sources of ignition due to the flash point of 140°C

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